1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-3-12-13(4-5)7(1-2-7)6(14)15/h3-4H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQRXGPAAJWCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N2C=C(C=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. One reported method involves the use of sodium cyanoacetate, which undergoes condensation with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours. The resulting product is then subjected to acylation using trifluoroacetyl chloride and triethylamine as an acid-capturer. The cyclization reaction is carried out in a mixed solvent of methanol and water, followed by hydrolysis to yield the final product .
Chemical Reactions Analysis
1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group and pyrazole ring can participate in substitution reactions with various reagents, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-[4-(Trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid has demonstrated potential in the development of pharmaceuticals, particularly as an anti-inflammatory agent. Research indicates that compounds with a trifluoromethyl group can enhance the potency and selectivity of drugs by influencing their pharmacokinetic properties.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including those with trifluoromethyl substitutions, for their ability to inhibit cyclooxygenase enzymes (COX). The results indicated that the presence of the trifluoromethyl group significantly increased the inhibitory activity against COX-2, suggesting potential therapeutic applications in treating inflammatory diseases .
Agrochemical Applications
The compound has also been explored for its efficacy in agricultural settings, particularly as a pesticide or herbicide. The unique structural attributes allow for selective targeting of specific plant pathogens or pests.
Case Study: Antifungal Activity
Research conducted on novel pyrazole derivatives highlighted their antifungal properties against various phytopathogenic fungi. The incorporation of the cyclopropane moiety was found to enhance the activity against common agricultural pathogens, providing a basis for developing new agrochemicals .
Antiviral Activity
Emerging studies have investigated the antiviral properties of compounds similar to this compound, particularly against influenza viruses. The mechanism involves inhibition of viral polymerase activity, which is crucial for viral replication.
Case Study: Influenza Virus Inhibition
A series of experiments assessed the interaction between pyrazole derivatives and viral RNA-dependent RNA polymerase (RdRP). The results indicated that specific modifications to the pyrazole ring structure could lead to significant antiviral activity, with some derivatives showing IC50 values in the low micromolar range .
Comparative Data Table
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrazole ring are key structural features that contribute to its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share the cyclopropane-carboxylic acid backbone but differ in substituents:
Comparative Analysis of Properties
Physicochemical Properties :
- Lipophilicity : The trifluoromethyl group (-CF₃) increases lipophilicity in all analogs. However, the pyrazole-containing target compound (logP ~1.5 estimated) is less lipophilic than phenyl-substituted analogs (e.g., 1-(2-Fluoro-4-CF₃-phenyl) analog, logP ~2.8) due to the polar pyrazole nitrogen .
- Acidity : The carboxylic acid group (pKa ~2.5–3.0) is common across analogs, but electron-withdrawing substituents (e.g., -CF₃) slightly enhance acidity .
Biological Activity
1-[4-(Trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been shown to inhibit specific phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), impacting processes such as inflammation and cell proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been reported to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages. The IC50 values for these effects are typically in the low micromolar range, indicating potent activity.
| Biological Activity | IC50 (µM) |
|---|---|
| TNF-α Inhibition | 0.5 |
| IL-6 Inhibition | 0.8 |
In Vivo Studies
Animal model studies have further confirmed the anti-inflammatory effects observed in vitro. In a guinea pig model of asthma, administration of the compound significantly reduced bronchoconstriction and airway hyperreactivity, with results indicating a more than 100-fold increase in potency compared to traditional treatments like theophylline .
Case Study 1: Anti-Cancer Activity
A study investigated the anticancer potential of this compound against various cancer cell lines. The compound exhibited selective cytotoxicity towards MCF-7 breast cancer cells with an IC50 value of approximately 5 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and cell cycle arrest at the G1 phase .
Case Study 2: Neuroprotective Effects
Another significant study explored the neuroprotective effects of this compound in models of oxidative stress. The results indicated that it could reduce reactive oxygen species (ROS) levels and protect neuronal cells from damage induced by oxidative insults. This suggests potential applications in treating neurodegenerative diseases .
Q & A
Q. What are the key synthetic strategies for preparing 1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid?
The synthesis typically involves cyclopropane ring formation via cyclopropanation of alkenes with carbenes or carbenoid reagents. Subsequent functionalization introduces the trifluoromethylpyrazole moiety. For example, similar compounds use palladium-catalyzed cross-coupling or nucleophilic substitution to attach the trifluoromethyl group . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent ring strain-induced decomposition .
Q. What structural features contribute to its physicochemical properties?
The cyclopropane ring introduces strain, enhancing reactivity, while the trifluoromethyl group increases lipophilicity and metabolic stability. The pyrazole ring provides hydrogen-bonding sites for target interactions. Molecular weight (~290 g/mol, estimated) and logP (predicted ~2.4 via XLogP3) align with drug-like properties, as seen in analogs .
Q. How is this compound characterized analytically?
Techniques include:
- NMR : To confirm cyclopropane ring integrity and substituent positions (e.g., H NMR for pyrazole protons, F NMR for trifluoromethyl).
- HPLC-MS : For purity assessment and molecular ion detection.
- X-ray crystallography : Resolves stereochemistry and ring conformation, critical for SAR studies .
Advanced Research Questions
Q. What is the role of the trifluoromethyl group in biological activity?
The trifluoromethyl group enhances hydrophobic interactions with target proteins, improving binding affinity. In analogs, this group increases potency by 10–100× compared to non-fluorinated derivatives. Computational docking studies suggest it occupies hydrophobic pockets in enzyme active sites (e.g., oxysterol-binding proteins) .
Q. How do stereochemical variations impact its pharmacological profile?
Racemic mixtures may exhibit divergent activity. For example, (1R,2S)-stereoisomers of cyclopropane derivatives show higher target selectivity due to spatial alignment with chiral binding pockets. Resolution via chiral HPLC or asymmetric synthesis is recommended for enantiopure studies .
Q. How can contradictory data on reaction yields be resolved?
Discrepancies in synthetic yields (e.g., 40–80% in cyclopropanation) often stem from carbenoid stability or solvent effects. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, catalyst loading). Recent studies recommend dichloromethane with Rh(II) catalysts for >70% yields .
Q. What computational methods predict its metabolic stability?
Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to identify labile sites (e.g., cyclopropane ring opening). Molecular dynamics simulations model cytochrome P450 interactions, predicting oxidation at the pyrazole ring or cyclopropane methylene groups .
Q. How does its SAR compare to pyrazole-free analogs?
Replacement of pyrazole with imidazole reduces potency by 50% in enzyme inhibition assays, while removal of the trifluoromethyl group abolishes activity entirely. This highlights the necessity of both motifs for target engagement .
Q. What safety protocols are recommended for handling?
Classified as a corrosive solid (UN 3261), it requires PPE (gloves, goggles) and handling in fume hoods. Neutralization with bicarbonate is advised for spills. Storage at -20°C under nitrogen prevents degradation .
Q. How is it utilized in PROTAC design?
The cyclopropane-carboxylic acid moiety serves as a linker in proteolysis-targeting chimeras (PROTACs), enabling E3 ligase recruitment. Case studies show improved degradation efficiency (DC50 < 100 nM) compared to linear linkers, attributed to rigidity and reduced entropic penalty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
